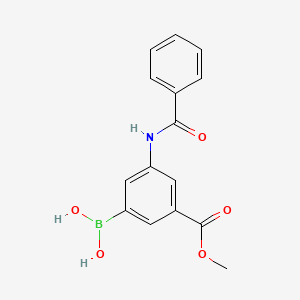
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The compound’s structure includes a benzamido group and a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid typically involves the following steps:
Formation of the Benzamido Group: The starting material, 3-aminobenzoic acid, is reacted with benzoyl chloride in the presence of a base such as pyridine to form 3-benzamidobenzoic acid.
Introduction of the Methoxycarbonyl Group: The benzamidobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield 3-benzamido-5-methoxycarbonylbenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Benzamido-5-methoxycarbonylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Amidation: The benzamido group can participate in amidation reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Carboxylic acids, amines, and coupling agents like EDC or DCC.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Scientific Research Applications
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid has diverse applications in scientific research:
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzamido and methoxycarbonyl groups, making it less specific in its reactivity.
(3-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the benzamido group, affecting its binding properties and applications.
(3-Benzamido-5-methoxycarbonylphenyl)boronic Acid: Unique due to the presence of both benzamido and methoxycarbonyl groups, enhancing its specificity and reactivity.
Uniqueness: this compound stands out due to its dual functional groups, which provide enhanced reactivity and specificity in various chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C15H14BNO5 |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
(3-benzamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)11-7-12(16(20)21)9-13(8-11)17-14(18)10-5-3-2-4-6-10/h2-9,20-21H,1H3,(H,17,18) |
InChI Key |
YMOPFZZVKAIKPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



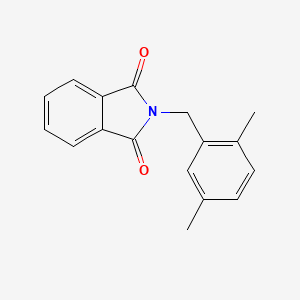
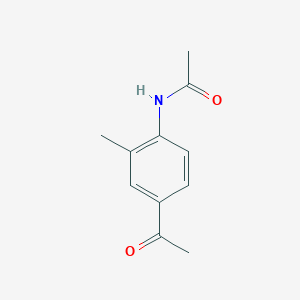
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

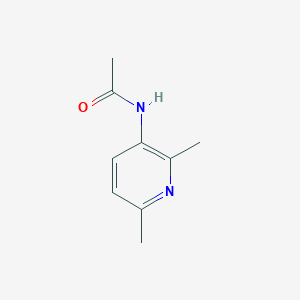
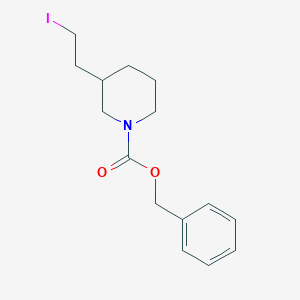
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
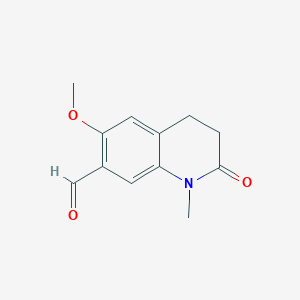

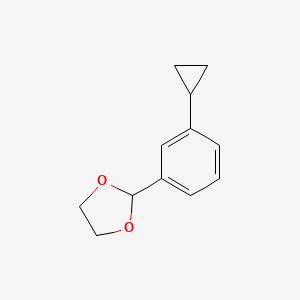
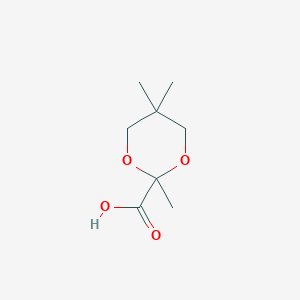
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
